Biotinyl hexylamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(6-aminohexyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N4O2S/c17-9-5-1-2-6-10-18-14(21)8-4-3-7-13-15-12(11-23-13)19-16(22)20-15/h12-13,15H,1-11,17H2,(H,18,21)(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVNTBHBRBLRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCN)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Trajectory and Evolution of Biotinylation Chemistry in Life Sciences Research
The application of biotin (B1667282) in life sciences is rooted in the early 20th-century discovery of "vitamin H," a nutrient essential for preventing certain disease states in animals, which was later identified as biotin. The understanding of its biological role as a coenzyme for carboxylase enzymes, which are critical in metabolic pathways like fatty acid synthesis and gluconeogenesis, laid the groundwork for its broader use. nih.gov
Biotin-dependent carboxylases are an ancient and diverse family of enzymes found across all domains of life, suggesting their presence in the last universal common ancestor. nih.gov These enzymes all utilize a common mechanism where biotin is covalently attached to a specific lysine (B10760008) residue within the enzyme, acting as a carrier for carbon dioxide.
The evolution of biotinylation as a laboratory technique began with the recognition of the remarkably strong and specific non-covalent interaction between biotin and the egg white protein, avidin (B1170675). This interaction, one of the strongest known in nature, became the basis for a powerful new set of tools for detecting, purifying, and immobilizing biomolecules. thermofisher.com The process of biotinylation, or the covalent attachment of biotin to a molecule of interest like a protein or nucleic acid, allows researchers to "tag" these molecules for subsequent detection or isolation using avidin or its bacterial analog, streptavidin. wikipedia.orglabmanager.com
Early methods involved chemical biotinylation, which utilizes reactive derivatives of biotin to label specific functional groups on target molecules, such as primary amines. wikipedia.orgbpsbioscience.com More recent advancements have led to enzymatic biotinylation methods, which offer greater specificity by using enzymes like the E. coli biotin ligase (BirA) to attach biotin to a specific peptide sequence (AviTag) engineered into the target protein. bpsbioscience.com This evolution from a nutritional supplement to a sophisticated molecular tool highlights the ingenuity of adapting natural biological processes for advanced research applications.
Fundamental Role of Spacer Arm Chemistry in Bioconjugation Reagents
Bioconjugation reagents are designed to link different molecules together, and the spacer arm is a critical component that connects the reactive group to the reporter molecule (in this case, biotin). The properties of this spacer arm, such as its length, flexibility, and chemical composition, significantly influence the functionality of the entire reagent. researchgate.net
In the context of biotinylation, the biotin-binding site of avidin (B1170675) and streptavidin is located deep within the protein's structure. wikipedia.org If the biotin (B1667282) molecule is attached directly to a large target protein, steric hindrance can prevent it from effectively reaching and binding to the avidin or streptavidin. A spacer arm, such as the hexylamine (B90201) group in Biotinyl hexylamine, extends the biotin molecule away from the target, reducing this steric interference and facilitating a more efficient interaction. researchgate.net
The characteristics of the spacer arm are crucial:
Length and Flexibility : A longer and more flexible spacer arm can provide greater accessibility to the binding site. researchgate.net The hexyl group in this compound provides a six-carbon chain, offering a significant extension.
Hydrophilicity : Hydrophilic spacers, often incorporating polyethylene (B3416737) glycol (PEG) units, can improve the solubility of the reagent and the resulting conjugate in aqueous buffers. They also help to prevent non-specific binding of the tagged protein to other surfaces. researchgate.netnih.gov
Rigidity : In some applications, a more rigid spacer may be desirable to maintain a specific orientation between the biotin tag and the target molecule. researchgate.net
Research has shown that modifying the spacer's properties can determine whether the conjugated ligand remains extended and available for binding or adsorbs onto the surface of its carrier. researchgate.net Therefore, the choice of spacer arm is a critical consideration in the design of bioconjugation reagents to ensure optimal performance in applications like affinity chromatography, immunoassays, and cellular imaging. nih.gov
Mechanistic Underpinnings of Biotinyl Hexylamine in Affinity Based Systems
Role of Carboxylic Acid in Sodium-Dependent Multivitamin Transporter (SMVT) Uptake
The Sodium-Dependent Multivitamin Transporter (SMVT), encoded by the SLC5A6 gene, is a key transmembrane protein responsible for the uptake of essential micronutrients, including biotin (B1667282), pantothenic acid, and lipoic acid tandfonline.comresearchgate.netuef.fi. Structure-activity relationship (SAR) studies have consistently demonstrated that a free carboxylic acid group on the biotin molecule is essential for its efficient recognition and transport by SMVT tandfonline.comnih.govuni.lunih.govacs.org. This group is critical for binding to the transporter's active site, facilitating sodium-coupled translocation across the cell membrane uef.fi.
Biotinyl hexylamine (B90201), by its nature as a conjugation reagent, typically involves the modification of biotin's carboxylic acid group to form an amide or ester linkage with the hexylamine moiety. This modification, while enabling the attachment of various payloads, often abolishes or significantly reduces the affinity of the resulting conjugate for SMVT tandfonline.comnih.govnih.govrsc.orgresearchgate.net. Studies comparing the uptake of free biotin with biotin conjugates lacking a free carboxylic acid group have shown a marked decrease in SMVT-mediated transport tandfonline.comnih.govuni.luresearchgate.netnih.gov. For instance, analogs like biotin methyl ester and biocytin, which lack a free carboxylic acid, compete poorly with radiolabeled biotin for SMVT binding tandfonline.comnih.govuni.lu.
However, a notable paradox exists: despite the absence of a free carboxylic acid, many biotinylated conjugates have demonstrated successful cellular uptake and targeted delivery, particularly to cancer cells that overexpress biotin receptors nih.govrsc.orgrsc.orgresearchgate.net. This suggests that either alternative, less characterized biotin transport systems are involved, or that modified biotin structures can still interact with SMVT, albeit with altered kinetics tandfonline.comnih.govnih.govresearchgate.netannualreviews.org. Some research indicates that other transporters, such as Monocarboxylate Transporter 1 (MCT-1), might also contribute to biotin uptake in certain cell types nih.govresearchgate.netannualreviews.org. The precise role of the hexylamine linker itself in modulating these interactions is a subject of ongoing investigation, but it primarily serves as a flexible spacer to reduce steric hindrance during conjugation and cellular uptake google.com.
Table 1: Biotin and Analogue Uptake by SMVT
| Compound/Analogue | Carboxylic Acid Status | Reported SMVT Affinity/Uptake | Primary Reference |
| Biotin | Free | High affinity, essential | tandfonline.comnih.govuni.luacs.org |
| Desthiobiotin | Free | Significant inhibitor | tandfonline.comnih.govuni.lu |
| Pantothenic acid | Free | High affinity, essential | tandfonline.comuef.finih.gov |
| Biocytin | Amide (modified) | Weak competitor, low affinity | tandfonline.comnih.govuni.lu |
| Biotin methyl ester | Ester (modified) | Weak competitor, low affinity | tandfonline.comnih.govuni.lu |
| Biotinyl hexylamine | Amide (modified) | Reduced SMVT affinity | tandfonline.comnih.govnih.gov |
| Biotin-conjugated prodrugs | Amide/Ester (modified) | Reduced SMVT affinity, alternative pathways may operate | tandfonline.comnih.govnih.govrsc.org |
Implications for Biotinyl Conjugate Cellular Internalization
The cellular internalization of this compound conjugates is a multifaceted process, often leveraged for targeted delivery, particularly in cancer therapy. Cancer cells frequently exhibit overexpression of biotin receptors, including SMVT, making them attractive targets for biotin-mediated drug delivery acs.orgrsc.orgrsc.orgresearchgate.netrsc.org.
When biotin is conjugated to a therapeutic payload via the hexylamine linker, the resulting molecule's internalization can occur through several mechanisms:
SMVT-Mediated Transport: Despite the modification of the carboxylic acid group, some studies suggest that biotin conjugates might still be recognized, albeit less efficiently, by SMVT or other biotin transporters. This could involve interactions with different binding sites on the transporter or altered conformational states tandfonline.comnih.govnih.gov.
Receptor-Mediated Endocytosis (RME): Many biotinylated nanoparticles and drug conjugates are internalized via RME. This process involves the binding of the biotin moiety to cell surface receptors, triggering the formation of endocytic vesicles that internalize the conjugate into the cell nih.govrsc.orgresearchgate.netresearchgate.netgoogle.comrsc.orgfrontiersin.org. This pathway is often enhanced when biotin receptors are overexpressed on cancer cells rsc.orgresearchgate.net.
Other Endocytic Pathways: Beyond specific transporter-mediated uptake, biotinylated nanocarriers may also enter cells through general endocytic mechanisms such as clathrin-dependent endocytosis, caveolin-dependent endocytosis, or macropinocytosis frontiersin.orgnih.govbeilstein-journals.org. The specific pathway can depend on the size, charge, and surface chemistry of the nanoconjugate, as well as the cell type nih.govbeilstein-journals.org.
Direct Translocation: In some instances, particularly with smaller peptides or under specific conditions, direct translocation across the cell membrane without endocytosis has been proposed beilstein-journals.orgnih.gov.
The integration of this compound into drug delivery systems often results in enhanced cellular accumulation and improved therapeutic efficacy compared to non-biotinylated counterparts. This is attributed to the targeted delivery to cells with high biotin receptor expression and the subsequent efficient internalization nih.govrsc.orgresearchgate.netrsc.org. For example, biotinylated nanoparticles have shown increased cytotoxicity against cancer cells by facilitating the intracellular delivery of chemotherapeutic agents researchgate.netrsc.orgacs.org.
Table 2: Cellular Uptake Enhancement by Biotinylation
| Biotinylated Conjugate Example | Target Cells | Enhancement Mechanism(s) | Reported Effect | Primary Reference |
| Biotinylated chitosan-PLGA NPs with Epirubicin | MCF-7 cells | SMVT-mediated uptake, RME | Increased cellular accumulation and cytotoxicity | nih.gov |
| Biotinylated micelles | Unspecified | RME, potential SMVT interaction | 4-fold improvement in cellular uptake over non-biotinylated micelles | nih.gov |
| Biotin-conjugated squamocin (B1681989) | Unspecified | RME, potential SMVT interaction | Reduced IC50 value (increased potency) compared to squamocin alone | nih.gov |
| Biotin conjugate AuNP | Unspecified | RME, potential SMVT interaction | >2-fold improvement in cytotoxicity compared to non-biotin conjugated version | nih.gov |
| Biotinylated-PEG-PLGA with Doxorubicin | 4T1 breast cancer | RME, potential SMVT interaction | Improved anticancer activity and reduced toxicity | researchgate.net |
| Biotinylated polymer carriers | Breast carcinoma | RME, potential SMVT interaction | Dramatically enhanced cellular uptake, proteasome inhibition, cytotoxicity | acs.org |
| Biotinylated nanoparticles | Cancer cells | RME, targeting overexpressed biotin receptors | Improved drug delivery, enhanced efficacy, reduced off-target effects | rsc.org |
| Biotinylated prodrug B-ACV | HCEC, D407 cells | SMVT interaction, competitive inhibition of biotin uptake | Significantly higher cellular accumulation compared to parent drug ACV | nih.gov |
The complexity of these internalization pathways underscores the need for careful design of biotinylated conjugates to ensure optimal delivery and therapeutic outcomes.
Compound List:
this compound
Biotin
Hexylamine
Sodium-dependent multivitamin transporter (SMVT)
Desthiobiotin
Biocytin
Pantothenic acid
Lipoic acid
Valeric acid
Amiloride
Folic acid
Ascorbic acid
Acyclovir (ACV)
Biotinylated Acyclovir (B-ACV)
NHS Biotin
Biotinyl Hexylamine in Advanced Bioconjugation Strategies for Molecular Labeling
Targeted Covalent Attachment to Biomolecules
The primary amine of biotinyl hexylamine (B90201) can be exploited to form stable covalent bonds with various functional groups on biomolecules. This allows for precise, site-specific, or stochastic labeling of proteins, nucleic acids, and other molecules of interest.
Protein Biotinylation via Amine Reactivity
The most common strategy for protein biotinylation involves targeting primary amines, which are present at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues. gbiosciences.comthermofisher.com These amine groups are nucleophilic and can react with various amine-reactive derivatives of biotin (B1667282).
N-hydroxysuccinimide (NHS) esters of biotin are widely used for this purpose. thermofisher.comigem.org The NHS ester reacts with a primary amine under mild alkaline conditions (pH 7-9) to form a stable amide bond, releasing NHS as a byproduct. thermofisher.comigem.orgthermofisher.com Bovine Serum Albumin (BSA), for instance, has 59 primary amines, with up to 35 on the surface available for reaction with amine-reactive esters. gbiosciences.com
The general reaction is as follows: Biotin-NHS + Protein-NH₂ → Protein-NH-CO-Biotin + NHS
The efficiency of this reaction can be influenced by several factors, including the concentration of the reactants, pH, temperature, and the accessibility of the amine groups on the protein surface. nih.gov To optimize labeling while preserving protein function, it is often recommended to test a range of molar ratios of the biotinylation reagent to the protein. nih.govthermofisher.comucsd.edu
| Reagent Type | Reactive Group | Target Functional Group | Key Features |
|---|---|---|---|
| NHS Esters | N-Hydroxysuccinimide ester | Primary amines (-NH₂) | Most common for protein biotinylation; forms stable amide bonds. thermofisher.comigem.org |
| Sulfo-NHS Esters | Sulfonated N-Hydroxysuccinimide ester | Primary amines (-NH₂) | Water-soluble, allowing for biotinylation in aqueous solutions without organic solvents; membrane impermeable. gbiosciences.com |
Oligonucleotide and Nucleic Acid Labeling Strategies
Biotin labeling of oligonucleotides and nucleic acids is crucial for a variety of applications, including hybridization assays, affinity purification, and in situ hybridization. Biotinyl hexylamine can be incorporated into these molecules through several methods.
One common approach is the use of an amino-linker during solid-phase oligonucleotide synthesis. biosyn.combiosearchtech.com A primary amine can be introduced at the 5' or 3' end, or internally within the sequence. This amine group can then be post-synthetically conjugated with an amine-reactive biotin derivative, such as an NHS ester. biosearchtech.com
Alternatively, biotin phosphoramidites can be used for the direct incorporation of biotin during automated solid-phase synthesis. nih.govglenresearch.com These reagents allow for the site-specific placement of a biotin moiety at the 5'-end, 3'-end, or at internal positions within the oligonucleotide. nih.govglenresearch.com Some biotin phosphoramidites are designed with cleavable linkers, enabling the release of the oligonucleotide after its capture with streptavidin. oup.comnih.gov
| Strategy | Description | Advantages |
|---|---|---|
| Post-synthetic conjugation | An amino-linker is introduced during synthesis, followed by reaction with an amine-reactive biotin derivative. biosearchtech.com | Versatile, allowing for the use of various biotinylation reagents. |
| Biotin Phosphoramidites | Direct incorporation of a biotin-containing building block during automated synthesis. nih.govglenresearch.com | Convenient for site-specific labeling; can be automated. nih.gov |
Conjugation to Peptides and Small Organic Molecules
Biotinylation of peptides and small organic molecules is a valuable tool for studying their interactions with biological targets, such as receptors and enzymes. nih.gov The strategy for biotinylation must be carefully designed to avoid interfering with the molecule's biological activity. nih.gov
For peptides, biotin can be attached to the N-terminus or to the side chain of an amino acid with a reactive group, such as lysine. nih.gov Amide bond formation via NHS esters is a common method for this purpose. nih.gov Click chemistry, which involves the copper(I)-catalyzed cycloaddition of an azide and an alkyne, offers a highly selective and efficient alternative for conjugating biotin to peptides and small molecules. mdpi.com
The biotinylation of small molecules has been employed in various research areas. For example, a biotinylated benzodiazepine derivative was synthesized to serve as a probe for studying receptor-ligand interactions and for developing nonisotopic receptor assays. nih.gov In the context of drug delivery, biotin has been conjugated to anticancer agents to enhance their selective uptake by cancer cells that overexpress biotin receptors. nih.govplos.orgmdpi.com
Proximity-Based Biotinylation and Proteomic Mapping
Proximity-based biotinylation methods enable the identification of proteins and other biomolecules that are in close proximity to a protein of interest within a cellular context. These techniques rely on generating a reactive biotin species that covalently labels neighboring molecules.
Enzyme-Mediated Proximity Labeling (e.g., BirA, Peroxidases)
Enzyme-mediated proximity labeling utilizes an enzyme fused to a protein of interest to generate reactive biotin molecules that label proximal proteins. harvard.edu
Biotin Ligases (BirA): The most widely used enzyme for this purpose is a mutant of the E. coli biotin ligase, BirA, often denoted as BirA*. addgene.org This mutant has a reduced affinity for the reactive intermediate biotinoyl-5'-AMP, allowing it to diffuse and react with primary amines (lysine residues) on nearby proteins. nih.gov This technique, known as BioID, has been instrumental in mapping protein-protein interaction networks. addgene.org More recently, engineered versions of BirA, such as TurboID and miniTurbo, have been developed with significantly faster labeling kinetics. acs.org
Peroxidases (HRP, APEX): Horseradish peroxidase (HRP) and ascorbate peroxidase (APEX) are other enzymes used for proximity labeling. nih.govnih.gov When activated by hydrogen peroxide, these enzymes can convert a biotin-phenol or biotin-tyramide substrate into a highly reactive biotin-phenoxyl radical. nih.govthermofisher.com This radical then covalently attaches to electron-rich amino acids, such as tyrosine, on neighboring proteins. nih.gov APEX is particularly useful for intracellular labeling due to its activity in the reducing environment of the cytosol, whereas HRP is more suited for extracellular applications. nih.gov
| Enzyme | Substrate | Reactive Species | Target Residues | Labeling Time |
|---|---|---|---|---|
| BirA* (BioID) | Biotin, ATP | Biotinyl-5'-AMP | Lysine | Hours (e.g., 18-24h) addgene.org |
| TurboID/miniTurbo | Biotin, ATP | Biotinyl-5'-AMP | Lysine | Minutes (e.g., 10 min) acs.org |
| HRP/APEX | Biotin-phenol/Biotin-tyramide, H₂O₂ | Biotin-phenoxyl radical | Tyrosine and other electron-rich amino acids | Minutes (e.g., 1 min for APEX2) acs.org |
Antibody-Guided Biotin Deposition Approaches
Antibody-guided biotin deposition combines the specificity of antibodies with the principles of proximity labeling to identify proteins in the vicinity of a target antigen. nih.gov This approach is particularly useful for studying proteins in fixed cells and tissues. nih.gov
In a typical workflow, a primary antibody is used to recognize the target protein. A secondary antibody conjugated to an enzyme, such as HRP, is then added. nih.gov In the presence of biotin-tyramide and hydrogen peroxide, the HRP generates reactive biotin-tyramide radicals that covalently label proteins in close proximity to the antibody-binding site. nih.gov This technique, often referred to as tyramide signal amplification (TSA), can significantly enhance the detection signal. thermofisher.com The biotinylated proteins can then be identified by mass spectrometry, providing a snapshot of the protein microenvironment of the target antigen. illinois.edurupress.org
This method is conceptually similar to Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where an antibody-enzyme conjugate is used to activate a prodrug at a specific site, such as a tumor, to achieve localized therapeutic effects. nih.govresearchgate.netnih.govresearchgate.netcreative-biolabs.com
Development and Application of Biotinylated Chemical Probes
The development of biotinylated chemical probes has revolutionized the study of complex biological systems. These probes are instrumental in identifying and characterizing protein-protein interactions, enzyme activities, and the cellular targets of bioactive small molecules. chemimpex.comnih.gov The incorporation of a biotin tag, often via a linker like hexylamine, allows for the highly specific and strong interaction with avidin (B1170675) or streptavidin, facilitating the detection, purification, and analysis of labeled biomolecules. thermofisher.comaatbio.com
The design of effective chemical probes, whether activity-based or affinity-based, relies on a modular structure typically consisting of three key components: a reactive group (or "warhead"), a linker, and a reporter tag. wikipedia.org
Activity-Based Probes (ABPs) are designed to covalently bind to the active site of a specific enzyme or a class of enzymes. wikipedia.org The design of ABPs incorporates a reactive group that mimics the enzyme's natural substrate, leading to a mechanism-based covalent modification. The reporter tag, often biotin, enables the subsequent detection and enrichment of the active enzyme. The linker, such as the hexylamine moiety in this compound, provides spatial separation between the reactive group and the biotin tag, minimizing steric hindrance and ensuring that both components can function optimally. qyaobio.com
Affinity-Based Probes (AfBPs) , on the other hand, are designed to bind non-covalently to the target protein with high affinity and specificity. nih.gov These probes are particularly useful for studying protein-ligand interactions and for target identification. nih.govnih.gov A common strategy in AfBP design is photoaffinity labeling, where a photoreactive group is incorporated into the probe. mdpi.comnih.gov Upon photoactivation, this group forms a covalent bond with the target protein, permanently "tagging" it for subsequent analysis. mdpi.comnih.gov The biotin tag, connected via a linker, is then used for the isolation and identification of the protein-probe complex. nih.gov
The choice of linker is critical in the design of both types of probes. The length and chemical nature of the linker can significantly impact the probe's solubility, cell permeability, and the efficiency of the interaction between the biotin tag and avidin/streptavidin. thermofisher.comqyaobio.com
Table 1: Key Components of Activity-Based and Affinity-Based Probes
| Component | Function in Activity-Based Probes | Function in Affinity-Based Probes |
| Reactive Group ("Warhead") | Covalently modifies the active site of a target enzyme. | Often a photoreactive group for covalent crosslinking upon photoactivation. |
| Linker (e.g., Hexylamine) | Provides spatial separation between the reactive group and the reporter tag to minimize steric hindrance. | Spatially separates the ligand and the reporter tag, influencing binding affinity and accessibility. |
| Reporter Tag (e.g., Biotin) | Enables detection, enrichment, and identification of the labeled active enzyme. | Facilitates the isolation and identification of the target protein-probe complex. |
A primary application of biotinylated probes is the identification of the molecular targets of drugs and other bioactive small molecules. nih.govyoutube.com Photoaffinity labeling is a powerful technique used for this purpose. mdpi.comnih.gov In this approach, a photoaffinity probe is designed to include the bioactive molecule of interest, a photoreactive group (such as a benzophenone or diazirine), and a biotin tag connected by a linker. wikipedia.orgmdpi.comnih.gov
The probe is introduced to a biological sample, such as a cell lysate, where it binds to its target protein. nih.gov Subsequent exposure to UV light activates the photoreactive group, which then forms a covalent bond with amino acid residues at or near the binding site. nih.govnih.gov The biotinylated protein-probe complex can then be enriched from the complex mixture using avidin or streptavidin affinity chromatography. nih.gov The isolated protein can then be identified using techniques like mass spectrometry.
The strategic placement and length of the linker between the bioactive molecule, the photoreactive group, and the biotin tag are crucial for the success of these experiments. nih.gov A linker that is too short may cause steric hindrance, preventing the probe from binding to its target, while a linker that is too long might lead to the labeling of non-specific proteins in the vicinity of the target. nih.gov
Table 2: Common Photoreactive Groups in Photoaffinity Labeling
| Photoreactive Group | Reactive Species Generated | Key Characteristics |
| Benzophenone | Triplet diradical | Relatively stable, reacts with C-H bonds, requires longer UV wavelength. scispace.com |
| Diazirine | Carbene | Highly reactive, short-lived, reacts with a wide range of bonds. |
| Aryl Azide | Nitrene | Highly reactive, can undergo rearrangements, potential for non-specific labeling. |
A novel application of biotinylation is in the chemical labeling of peptides generated through electrochemical methods. acs.orgnih.gov Electrochemical oxidation of certain amino acid residues, such as tyrosine or tryptophan, within a protein can lead to cleavage of the peptide bond. acs.orgnih.govru.nl This process results in the formation of a reactive spirolactone moiety at the newly formed C-terminus of the peptide. acs.orgnih.govru.nl
This spirolactone can then serve as a chemical handle for the selective labeling of the peptide. Amine-containing reagents, such as this compound, can react with the spirolactone to form a stable amide bond, thereby attaching a biotin tag to the C-terminus of the electrochemically generated peptide. acs.orgnih.gov This method provides a site-specific approach to peptide labeling, which can be valuable for various applications, including peptide enrichment for mass spectrometry-based proteomics and the development of peptide-based diagnostics. acs.orgnih.gov To prevent an intramolecular rearrangement of the peptide-spirolactones into isomeric diketopiperazines, which would prevent chemical labeling, the N-terminal amino group can be acetylated before electrochemical oxidation. acs.orgnih.gov
Applications in Advanced Separation and Purification Technologies
Principles and Methodologies of Biotin-Streptavidin Affinity Chromatography
Biotin-streptavidin affinity chromatography is a powerful purification technique that relies on the remarkably high affinity (dissociation constant, Kd ≈ 10⁻¹⁵ M) between biotin (B1667282) (vitamin B7) and the protein streptavidin, which is isolated from the bacterium Streptomyces avidinii. promegaconnections.comgbiosciences.com This interaction is one of the strongest non-covalent bonds known in nature, making it highly effective for capturing biotinylated molecules with exceptional specificity. promegaconnections.comgbiosciences.com The process involves immobilizing streptavidin onto a solid support or matrix. A sample containing the molecule of interest, which has been previously labeled with biotin using a reagent like biotinyl hexylamine (B90201), is then passed over this matrix. The biotinylated molecule binds tightly to the immobilized streptavidin, while other components of the mixture are washed away. The purified molecule is then released from the matrix in an elution step.
The choice of the solid support, or matrix, is a critical factor in the performance of affinity chromatography. A variety of materials are used, each with distinct properties.
Agarose Beads : A popular and cost-effective choice, agarose offers a porous structure with low non-specific binding, making it suitable for purifying large biomolecules. nih.gov
Magnetic Beads : These provide a rapid and convenient method for small-scale purifications and immunoprecipitation, as the beads can be easily separated from the solution using a magnetic rack without the need for centrifugation.
Sepharose : This cross-linked form of agarose is also widely used and is available in pre-packed columns for routine preparative purification of biotinylated substances. sigmaaldrich.com
Functionalization of these matrices to immobilize streptavidin is a key step. For instance, streptavidin can be coupled to Sepharose using an N-hydroxysuccinimide (NHS) coupling method. sigmaaldrich.com Biotinyl hexylamine itself, with its terminal primary amine, can be used to functionalize matrices that have amine-reactive groups like carboxyls or aldehydes, thereby creating a biotinylated surface for capturing streptavidin or avidin-fused proteins. nanocs.net
Table 1: Comparison of Common Chromatographic Matrices
| Matrix Type | Primary Advantages | Common Formats | Key Applications |
|---|---|---|---|
| Agarose/Sepharose | Low cost, porous, low non-specific binding, scalable. nih.gov | Loose resin, pre-packed gravity/spin columns. | General protein and nucleic acid purification. |
| Magnetic Beads | Rapid separation, high throughput potential, no columns needed. | Slurry/suspension. | Immunoprecipitation, cell isolation, small-scale enrichment. |
| Polyacrylamide | Synthetic polymer, stable over a wide pH range. | Beads, monoliths. | High-performance liquid chromatography (HPLC). |
Effective purification requires careful optimization of the conditions for both binding the target molecule and subsequently eluting it.
Binding Conditions: The binding of biotinylated molecules to streptavidin is typically robust and can occur under a wide range of conditions. gbiosciences.com However, buffers are generally chosen to maintain the stability and native conformation of the target molecule. A common binding buffer is phosphate-buffered saline (PBS) at a neutral pH (around 7.5). sigmaaldrich.com
Elution Conditions: Due to the strength of the biotin-streptavidin bond, elution often requires harsh, denaturing conditions. promegaconnections.comresearchgate.net This can be problematic if the biological activity of the purified molecule needs to be preserved. Several strategies have been developed to address this challenge:
Harsh Elution : The most straightforward method involves using strong denaturants like 8 M guanidine-HCl at a very low pH (e.g., 1.5) or boiling in SDS-PAGE sample buffer. promegaconnections.comsigmaaldrich.com These conditions effectively disrupt the interaction but will denature the eluted protein. promegaconnections.com
Competitive Elution : Using a high concentration of free biotin can displace the biotinylated molecule from the streptavidin binding sites. promegaconnections.com Studies have shown that combining excess biotin (e.g., 25 mM) with heat (95°C) can lead to efficient elution. researchgate.netnih.gov
Modified Avidin (B1170675)/Streptavidin : To allow for milder elution, engineered forms of avidin or streptavidin with lower biotin-binding affinities have been developed. These include monomeric avidin resins, which enable the release of biotinylated molecules under non-denaturing conditions using a solution of free biotin (e.g., 5 mM). promegaconnections.comresearchgate.net
Modified Biotin Analogs : An alternative approach is to label the molecule of interest with a biotin analog, such as 2-iminobiotin. This analog binds to streptavidin at a high pH (above 9.5) and can be eluted under mildly acidic conditions (pH 4.0), preserving the function of the purified molecule. sigmaaldrich.com
Table 2: Elution Strategies in Biotin-Streptavidin Affinity Chromatography
| Elution Method | Conditions | Effect on Biomolecule | Reference |
|---|---|---|---|
| Denaturing Elution | 8 M Guanidine-HCl, pH 1.5; or boiling in SDS buffer | Denatured (activity lost) | promegaconnections.com |
| Competitive Elution | Excess free biotin (e.g., 25 mM) with heat (95°C) | Potentially denaturing due to heat | researchgate.netnih.gov |
| Mild Elution (Monomeric Avidin) | Excess free biotin (e.g., 5 mM) at room temperature | Native (activity retained) | promegaconnections.com |
| pH-Based Elution (Iminobiotin) | Shift from pH >9.5 (binding) to pH 4.0 (elution) | Native (activity retained) | sigmaaldrich.com |
Isolation and Enrichment of Biotinylated Biomolecules
Biotinylation with reagents like this compound is a widely used strategy for the purification and enrichment of various biomolecules. origene.com
Affinity chromatography is a cornerstone of recombinant protein production. peakproteins.com By incorporating a biotin tag into a recombinant protein, either chemically or enzymatically, the protein can be efficiently purified from cell lysates. origene.compeakproteins.com This approach offers high specificity, reducing the background of non-specifically bound proteins that can be an issue with other tagging methods. gbiosciences.com The process involves expressing the target protein with a specific peptide sequence (like an AviTag) that can be biotinylated in vivo by co-expressing the biotin ligase enzyme, BirA. peakproteins.com The resulting biotinylated protein can then be captured on a streptavidin resin. This method is advantageous because it allows for purification under stringent washing conditions, leading to a highly pure final product. gbiosciences.compeakproteins.com
Biotin labeling is also a powerful tool for isolating and enriching specific DNA and RNA sequences. Biotinylated nucleic acid probes can be used to hybridize to their complementary target sequences in a complex mixture. oup.com The resulting biotin-labeled hybrids are then captured using streptavidin-coated beads. neb.com This technique is instrumental in various applications, including:
Gene Isolation : Biotinylated RNA can be hybridized with total DNA to enrich for specific gene fragments, which are then purified on an avidin-Sepharose column.
Target Enrichment for Sequencing : In next-generation sequencing (NGS), biotinylated oligonucleotide probes are used to capture specific genomic regions of interest from a fragmented DNA library. The captured fragments are then sequenced, allowing for focused analysis of particular genes or exons. neb.com
Purification of DNA-Binding Proteins : A biotinylated DNA fragment containing a high-affinity binding site for a specific protein can be used to isolate that protein. The protein-DNA complex is formed in solution and then captured on a streptavidin resin. nih.govupenn.edu
Integration with Immunoprecipitation and Co-immunoprecipitation Techniques
Immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) are fundamental techniques for studying protein-protein interactions. thermofisher.com Integrating biotin-streptavidin technology can significantly enhance the performance and reduce the limitations of these methods.
In a typical Co-IP experiment, an antibody targets a "bait" protein, pulling it out of a cell lysate along with any "prey" proteins it is interacting with. A common issue is the co-elution of antibody fragments (heavy and light chains) with the protein complex, which can interfere with downstream analysis like mass spectrometry.
By using a biotinylated antibody, this problem can be circumvented. The biotinylated antibody-protein complex is captured by streptavidin-coated beads. thermofisher.com Because the biotin-streptavidin bond is so strong, the interacting proteins can be eluted under milder conditions that leave the antibody firmly attached to the beads. thermofisher.com This strategy minimizes antibody contamination in the final eluate.
Furthermore, the strength of the biotin-streptavidin interaction allows for more stringent washing conditions during the IP protocol, which helps to reduce non-specific background binding and improve the signal-to-noise ratio, a technique particularly useful in chromatin immunoprecipitation (ChIP). nih.gov Proximity-dependent biotinylation methods (like BioID) have also emerged as powerful tools that complement traditional Co-IP, allowing for the identification of weak or transient protein interactions in living cells. metwarebio.comacs.org
: Magnetic Bead-Based Separation Systems for High-Throughput Affinity Capture
The convergence of biotinylation chemistry with magnetic separation technologies has revolutionized affinity capture, enabling rapid, scalable, and automatable purification of biomolecules from complex mixtures. This compound serves as a key reagent in this process, providing a robust method for attaching the high-affinity biotin tag to a molecule of interest, which can then be selectively captured using streptavidin-coated magnetic beads. This system is particularly well-suited for high-throughput screening (HTS) applications, such as those used in drug discovery and proteomics.
The fundamental principle of this technology lies in the exceptionally strong and specific non-covalent interaction between biotin and streptavidin (Kd ≈ 10⁻¹⁵ M) nih.gov. This compound is a derivative of biotin that features a six-carbon (hexyl) spacer arm terminating in a primary amine (-NH₂). This structure is advantageous for several reasons. The primary amine provides a reactive handle for covalent conjugation to a "bait" molecule, such as a protein, peptide, or small-molecule probe, often through reactions with carboxyl groups or N-hydroxysuccinimide (NHS) esters nih.gov. The hexylamine spacer arm physically separates the biotin moiety from the conjugated molecule, which minimizes steric hindrance and ensures that the biotin remains accessible for efficient binding to the streptavidin immobilized on the magnetic bead surface.
The workflow for high-throughput affinity capture is highly amenable to automation in 96-well plate formats biorxiv.orgnih.gov. The process typically involves the following steps:
Immobilization: The biotinylated bait molecule, prepared using a reagent like this compound, is incubated with a suspension of streptavidin-coated superparamagnetic beads. The high-affinity interaction leads to the rapid and stable immobilization of the bait onto the beads thermofisher.com.
Incubation & Capture: The bait-coated magnetic beads are then incubated with a complex biological sample, such as a cell lysate or serum. The bait molecule selectively binds to its target protein(s) or other interacting partners from the lysate.
Washing: A magnetic field is applied to the side of the well, which immobilizes the magnetic beads (now bound to the bait-target complex) against the wall. The supernatant containing unbound contaminants is aspirated and discarded. This process is repeated several times with wash buffers to remove non-specifically bound molecules, ensuring high purity of the final captured product thermofisher.commedchemexpress.com.
Elution or Analysis: The purified target molecules can be dissociated from the beads. However, due to the strength of the biotin-streptavidin bond, elution often requires harsh, denaturing conditions . In many high-throughput proteomics workflows, the captured proteins are analyzed while still bound to the beads. This is commonly achieved through on-bead digestion, where proteases like trypsin are added to digest the captured proteins into smaller peptides, which are then eluted and identified using mass spectrometry (MS) biorxiv.orgresearchgate.net.
Detailed Research Findings
Research in chemoproteomics has demonstrated the effectiveness of this automated, magnetic bead-based approach for identifying the cellular targets of small-molecule drugs. In a study aimed at optimizing an automated affinity capture-mass spectrometry (AC-MS) platform, researchers utilized a biotinylated kinase inhibitor probe (Cp19-PEG8-biotin) to enrich kinases from cell lysates using streptavidin magnetic beads biorxiv.orgresearchgate.net. Their findings highlight critical parameters for successful high-throughput capture.
One key finding was the importance of optimizing the ratio of magnetic beads to the cell lysate. Using a fixed amount of cell lysate (0.5 mg), the researchers varied the amount of streptavidin magnetic beads used for the pulldown. As shown in the table below, increasing the bead amount from 0.25 mg to 1 mg resulted in a significant increase in the number of identified kinases. However, further increasing the bead amount to 2 mg led to a decrease in the median signal intensity for the identified kinases, suggesting that excessive bead quantities can increase background noise without improving target capture biorxiv.orgresearchgate.net. This demonstrates the need to empirically determine optimal conditions to maximize target enrichment and minimize non-specific binding.
The study also investigated the effect of the spacer arm's length on capture efficiency. By comparing probes with different polyethylene (B3416737) glycol (PEG) linkers, they observed that linker length could impact the pulldown of certain targets, reinforcing the importance of the spacer in presenting the bait molecule effectively biorxiv.org. While this study used a PEG linker, the principle underscores the functional role of the hexylamine spacer in this compound, which serves the same purpose of projecting the biotin group for optimal interaction with streptavidin.
The integration of robotic liquid handlers for washing and sample preparation steps significantly reduces hands-on time, making it feasible to process a 96-well plate in approximately 1.5 days, a significant improvement over manual methods biorxiv.orgresearchgate.net. These automated systems provide the reproducibility and scale required for large screening campaigns, enabling efficient target engagement and selectivity profiling in drug discovery pipelines nih.gov.
Table 1: Effect of Varying Streptavidin Magnetic Bead Quantity on Kinase Identification
This table presents data from a chemoproteomics study using an automated affinity capture workflow. The experiment measured the number of kinases identified from a fixed amount of cell lysate (0.5 mg) using a biotinylated kinase probe (Cp19-PEG8-biotin) and varying quantities of streptavidin magnetic beads.
| Amount of Streptavidin Magnetic Beads (mg) | Total Proteins Quantified | Kinases Quantified | Median MS Intensity (Log2) for Kinases |
| 0.25 | 1140 | 208 | 21.0 |
| 0.5 | 1459 | 240 | 21.1 |
| 1.0 | 1851 | 275 | 21.0 |
| 2.0 | 1891 | 271 | 20.6 |
Data sourced from a study by Liu, et al., available on bioRxiv (2024). The experiment utilized a biotinylated probe with a PEG8 linker, which serves a similar spacer function to the hexyl group in this compound. The results illustrate the optimization process typical for high-throughput magnetic bead-based affinity capture experiments. biorxiv.org
Biotinyl Hexylamine in Biochemical and Biophysical Assay Development
Design and Optimization of Highly Sensitive Detection Assays
The inherent strength and specificity of the biotin-streptavidin interaction, with an association constant (Kd) often cited around 10-15 M, makes biotinylation a cornerstone for developing highly sensitive detection assays. nih.govaatbio.compromega.com Biotinyl hexylamine (B90201) is a key reagent for introducing this biotin (B1667282) tag onto proteins, antibodies, nucleic acids, or small molecules, enhancing their detectability and enabling efficient capture or signal amplification. chemimpex.comthermofisher.comlabmanager.comcreative-diagnostics.comexcedr.com This approach is fundamental across numerous assay platforms, significantly improving signal-to-noise ratios and lowering detection limits.
Enzyme-Linked Immunosorbent Assay (ELISA) Formats
In ELISA, biotinylation is extensively employed to enhance assay sensitivity and flexibility. Biotinyl hexylamine can be used to label detection antibodies or antigens, which are subsequently detected using enzyme-conjugated streptavidin (e.g., streptavidin-HRP). thermofisher.comthermofisher.com This indirect detection strategy amplifies the signal, as multiple enzyme-conjugated streptavidin molecules can bind to a single biotinylated antibody. thermofisher.comabcam.com Furthermore, streptavidin-coated microplates or beads provide a stable and high-capacity surface for immobilizing biotinylated capture molecules, ensuring efficient binding and minimizing non-specific interactions. aatbio.com2bscientific.com The use of biotinylated components in ELISA allows for the detection of analytes in the picogram to nanogram per milliliter range. thermofisher.comthermofisher.com
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assays
TR-FRET assays leverage the proximity of a donor and acceptor fluorophore to generate a signal, and biotinylation is crucial for their design. This compound can be used to label one component of an interacting pair (e.g., a ligand or substrate), which is then captured by streptavidin conjugated to a donor fluorophore (e.g., Europium-labeled streptavidin). bioauxilium.combpsbioscience.combpsbioscience.comrsc.org The second interacting molecule is labeled with an acceptor fluorophore. When the two molecules bind, the donor and acceptor are brought into close proximity, facilitating Förster Resonance Energy Transfer upon excitation of the donor. bioauxilium.comthermofisher.com This method is highly sensitive and suitable for homogeneous, no-wash formats, making it ideal for high-throughput screening. For instance, TR-FRET assays for cyclic AMP (cAMP) utilize biotinylated cAMP and streptavidin conjugates, achieving IC50 values in the low nanomolar range. bioauxilium.com
Luminescent Oxygen Channeling Assays (AlphaScreen)
AlphaScreen is a bead-based proximity assay that relies on the generation of a luminescent signal when donor and acceptor beads are brought into close proximity. nih.govrevvity.com Biotinylated molecules are commonly immobilized onto streptavidin-coated donor beads. nih.govrevvity.com The binding of a second molecule, conjugated to an acceptor bead, brings the two bead types together. Upon excitation, the donor bead releases singlet oxygen, which diffuses to the acceptor bead and triggers a chemiluminescent signal. nih.govrevvity.com The strong biotin-streptavidin interaction itself can be used as a positive control or as a means to bring beads together in specific assay designs. nih.gov This technology offers high sensitivity and is amenable to high-throughput screening due to its homogeneous nature.
High-Throughput Screening (HTS) Platforms for Biomolecular Interactions
Biotinylation, facilitated by reagents like this compound, is a critical enabling technology for HTS platforms designed to study biomolecular interactions. The robust biotin-streptavidin affinity is exploited for immobilizing target molecules onto various surfaces, including microplates, magnetic beads, or sensor chips, allowing for the capture and detection of interacting partners. nih.govaatbio.compromega.comsci-hub.sebiorxiv.org This immobilization strategy is fundamental in techniques such as Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI), where proteins are often captured via biotinylation for kinetic and quantitative analysis of binding events. aatbio.com2bscientific.comsci-hub.sesartorius.com Furthermore, bead-based HTS assays like AlphaScreen and TR-FRET heavily rely on biotinylated components for signal generation and detection of molecular interactions. bioauxilium.combpsbioscience.combpsbioscience.comthermofisher.comnih.govrevvity.com The ability to rapidly and sensitively detect these interactions is paramount for screening large compound libraries to identify modulators of biological processes.
Table 1: Applications of Biotinylation in Assay Formats
| Assay Type | Key Role of Biotinylation | Detection/Capture Method |
| ELISA | Signal amplification, detection probe immobilization | Biotin-Streptavidin-HRP/Fluorophore |
| TR-FRET | Donor/Acceptor proximity, signal generation | Biotin-Streptavidin-Europium/Dye |
| AlphaScreen | Bead proximity, signal generation | Biotin-Streptavidin |
| HTS (General Affinity Capture) | Immobilization, affinity capture | Biotin-Streptavidin surfaces/beads |
| Enzyme Activity Assays (e.g., Kinase) | Substrate capture, purification, assay signal generation | Biotin-Streptavidin beads/membranes |
| Protein-Protein Interaction Assays | Immobilization, detection of interacting partners | Biotin-Streptavidin surfaces/beads |
Development of Assays for Enzyme Activity and Modulator Identification
This compound is instrumental in developing assays to measure enzyme activity and to screen for compounds that modulate these activities, including allosteric inhibitors. The ability to immobilize substrates or enzymes via the biotin-streptavidin interaction allows for efficient separation of bound products from unreacted reagents, or for capturing target proteins to study their interactions with potential modulators.
Allosteric Inhibitor Discovery Platforms
In the search for allosteric modulators, assays are often designed to detect changes in protein conformation or protein-protein interactions that are distinct from direct substrate binding. This compound can be used to immobilize target proteins or protein complexes onto solid supports or beads. chemimpex.comgoogle.comgoogle.com This immobilized target can then be screened against compound libraries. For example, in enzyme activity assays, a biotinylated substrate can be captured on streptavidin-coated beads. After the enzymatic reaction, unbound substrate and other components can be washed away, leaving the phosphorylated (or otherwise modified) biotinylated substrate captured on the beads for detection. nih.govpromega.com This method enhances specificity and reduces background noise. Furthermore, TR-FRET and AlphaScreen assays, which utilize biotinylated components, are well-suited for screening allosteric modulators by monitoring changes in protein-protein interactions or enzyme conformational states. bioauxilium.combpsbioscience.comthermofisher.comnih.gov
Table 2: Performance Metrics in Biotin-Streptavidin Based Assays
| Assay Type | Key Feature | Typical Performance Metric | Representative Reference |
| ELISA | High Sensitivity | Detection limits in pg/mL range | thermofisher.comthermofisher.com |
| TR-FRET | High Sensitivity (e.g., IC50) | nM range (e.g., cAMP assay IC50: 3 nM) | bioauxilium.com |
| AlphaScreen | High Sensitivity for Binding | Low nM range for molecular interactions | nih.gov |
| Biotin-Streptavidin Affinity | Strong and Specific Binding | Kd ≈ 10-15 M | nih.govaatbio.compromega.com |
| Enzyme Assays (e.g., Kinase) | Efficient Substrate Capture/Purification | Linear binding capacity (e.g., 1-500 pmol/well for plates) | promega.com |
Compound List:
this compound
Streptavidin
Biotinylated cAMP
Biotinylated Ubiquitin
Biotinylated peptide ligands
Enzyme-conjugated streptavidin (e.g., streptavidin-HRP)
Biotinylated antibodies
Biotinylated antigens
Biotinylated substrates
Integration of Biotinyl Hexylamine in Nanobiotechnology and Materials Science Research
Surface Functionalization of Nanoparticles and Microparticles
The surface functionalization of nano- and microparticles is a cornerstone of modern materials science, enabling the creation of tailored materials for specific biological and diagnostic applications. Biotinyl hexylamine (B90201) is instrumental in this process, providing a reliable method for attaching biotin (B1667282) to particle surfaces. The terminal amine group of Biotinyl hexylamine can readily react with various functional groups, such as carboxylic acids or N-hydroxysuccinimide (NHS) esters, which are often introduced onto the surface of particles, thereby coating them with biotin. This biotinylation allows for the subsequent attachment of streptavidin-conjugated molecules, such as enzymes, antibodies, or nucleic acids, in a highly specific and stable manner.
Biotinylation of Quantum Dots and Fluorescent Nanoparticles
The exceptional optical properties of quantum dots (QDs) and other fluorescent nanoparticles make them powerful tools for biological imaging. Biotinylation enhances their utility by enabling targeted delivery and signal amplification.
Researchers have developed methods for encapsulating QDs within biotinylated lipid particles (BLPs). nih.gov This involves preparing lipid nanoparticles that include biotinylated lipids in their formulation, allowing for the surface modification of the particles with streptavidin-conjugated ligands for specific cell targeting. nih.gov
Another approach involves the synthesis of intrinsically biotinylated fluorescent polymeric nanoparticles (NPs). researchgate.netnih.gov In one study, a polymer, poly(ethyl methacrylate), was designed to incorporate biotin groups (PEMA-ZI-biotin). researchgate.netnih.gov This polymer was used to create small (14 nm) and intensely bright fluorescent nanoparticles loaded with rhodamine dye. nih.gov The exposure of biotin on the nanoparticle surface was confirmed, enabling specific binding to biotinylated surfaces via a streptavidin bridge. researchgate.netnih.gov These biotinylated fluorescent NPs have demonstrated significantly higher brightness compared to conventional labels like QDs, offering a powerful tool for high-sensitivity detection of disease biomarkers. researchgate.netnih.gov For instance, single-particle microscopy revealed that these NPs were 21 times brighter than quantum dot-585 (QD-585) at a 550 nm excitation wavelength. nih.gov
| Nanoparticle Type | Biotinylation Strategy | Key Finding | Reference |
| Quantum Dots (QDs) | Encapsulation in biotinylated lipid particles (BLPs). | Allows surface modification with streptavidin-conjugated ligands for cell targeting. | nih.gov |
| Polymeric Nanoparticles (PEMA-ZI-biotin NPs) | Synthesis from a polymer containing biotin groups. | Particle brightness was 21-fold higher than quantum dot-585 (QD-585). | nih.gov |
| Fluorescent Carbon Quantum Dots (FCQDs) | Synthesized hydrothermally from coconut shells. | Exhibit strong blue-emitting fluorescence with good biocompatibility. | researchgate.net |
Functionalization of Magnetic and Polymeric Microspheres
Magnetic and polymeric microspheres are versatile platforms for applications ranging from bioseparations to diagnostics and drug delivery. mdpi.com The functionalization of these microspheres using biotin-streptavidin chemistry significantly broadens their applicability. nih.gov
A common strategy involves modifying the surface of polystyrene or other polymer microspheres to introduce functional groups like carboxyls. researchgate.net These groups can then be activated to react with the amine group of this compound, tethering biotin to the surface. Similarly, magnetic nanoparticles (MNPs), typically composed of materials like iron oxide (Fe₃O₄), can be coated with silica (B1680970) or polymers to introduce functional groups for biotinylation. nih.govmdpi.com This surface modification is crucial for preventing non-specific protein adsorption and for the covalent attachment of biomolecules. researchgate.netmdpi.com
Research has demonstrated the functionalization of hybrid polystyrene-Al₂O₃ microparticles using streptavidin-biotin chemistry to conjugate antibodies for cellular antigen classification. nih.gov In other work, magnetic polymer microspheres have been developed for various bioanalytical applications, including immunoassays. figshare.com Covalent layer-by-layer assembly has been used to create microspheres with controllable magnetic content and surface functional groups, which can then be used to immobilize biomolecules. figshare.com For example, carboxylated magnetic microspheres have been successfully employed as carriers for chemiluminescence immunoassays, demonstrating high performance in detecting cardiac biomarkers. figshare.com
| Microsphere Type | Functionalization Method | Application Example | Reference |
| Polystyrene/Al₂O₃ Hybrid | Streptavidin-biotin chemistry | Conjugation of anti-CD11b antibody for cellular antigen classification. | nih.gov |
| Magnetic Polymeric | Covalent layer-by-layer assembly, surface carboxylation. | Carrier for chemiluminescence immunoassay of creatine (B1669601) kinase-MB. | figshare.com |
| Polystyrene/Poly(acrylic acid) Composite | Activation of carboxyl groups for amination and subsequent magnetic modification. | Adsorption of biomolecules (trypsin). | researchgate.net |
| Hemicellulose/Fe₃O₄ Composite | - | Adsorption of copper ions from wastewater. | mdpi.com |
Fabrication of Biosensor Components
The high specificity and strength of the biotin-avidin interaction make it an ideal tool for the fabrication of biosensor components. This compound allows for the stable and oriented immobilization of biological recognition elements onto a transducer surface, a critical step in biosensor design.
Design of Biotinylated Recognition Elements
The core of a biosensor is its recognition element, which selectively binds to the target analyte. Biotinylation of these elements, such as antibodies, enzymes, or nucleic acid aptamers, allows them to be easily and robustly attached to a streptavidin-coated sensor surface.
The process often involves using a biotinylating reagent that contains a reactive group targeting a specific functional group on the biomolecule. For instance, NHS-ester derivatives of biotin are commonly used to label proteins via their primary amine groups. This compound, with its terminal amine, can be conjugated to molecules containing carboxyl groups. This versatility allows for the creation of a wide range of biotinylated probes.
Research has also focused on creating novel biotin analogues and tagging reagents to enhance biosensor performance. nih.govnih.gov For example, a cleavable biotin tagging reagent, EZ-Link alkoxyamine-PEG4-SS-PEG4-biotin, has been developed for the enrichment and identification of protein carbonylation sites, a marker of oxidative stress. nih.gov This reagent allows for the specific labeling of carbonyl groups on proteins, followed by streptavidin bead enrichment and subsequent cleavage for mass spectrometry analysis. nih.gov Other research has explored the synthesis of biotin analogues designed to bind reversibly with streptavidin, which could be useful for developing reusable biosensor surfaces. nih.gov
Integration into Wearable Biosensor Constructs
Wearable biosensors are a rapidly advancing technology for real-time, non-invasive health monitoring. rsc.orgmdpi.com These devices often consist of several layers, including a sensing layer where biomolecule integration occurs and a transducer that converts the binding event into a measurable signal. mdpi.com
The biotin-streptavidin system is a key strategy for the stable integration of biomolecules onto the sensing layer of wearable devices. mdpi.com For example, a sensor patch for detecting biomarkers in sweat could have a surface coated with streptavidin. Biotinylated antibodies, specific to a target analyte (e.g., cortisol or glucose), can then be uniformly immobilized on this surface. When sweat passes over the sensor, the analyte is captured by the antibody, leading to a detectable signal (e.g., electrical or optical).
The fabrication of these sensors involves integrating the sensing array with flexible printed circuit boards (FPCB) and other electronic components, which can be housed in a format like a smartwatch or skin patch. mdpi.com The reliability and high affinity of the biotin-streptavidin linkage ensure that the recognition elements remain firmly attached, even in a wearable format subject to movement and environmental changes, which is critical for obtaining consistent and reliable health data. rsc.orgmdpi.com
Engineering of Avidin-Nucleic Acid Nanoassemblies (ANANAS)
Avidin-Nucleic Acid Nanoassemblies (ANANAS) are novel, toroidal-shaped nanoparticles formed by the condensation of a nucleic acid filament by avidin (B1170675) molecules. researchgate.net These nanoassemblies are colloidally stabilized by the inclusion of biotinylated polyethylene (B3416737) glycol (PEG) on their surface. researchgate.netnih.gov this compound is a precursor for synthesizing such biotin-PEG derivatives.
The engineering of ANANAS relies on the precise control of their surface composition, which is achieved by exploiting the high-affinity biotin-binding sites of the avidin components. researchgate.net By mixing the nanoassemblies with biotinylated functional molecules, such as biotin-PEG, their surface can be functionalized with stoichiometric control. researchgate.net This process is crucial for preventing aggregation in physiological buffers and for optimizing the particles for in vivo applications. nih.gov
Research has shown that PEGylating avidin through its biotin-binding sites does not reduce its affinity for DNA, unlike covalent PEGylation. nih.gov Optimized ANANAS have been shown to be at least 40-fold more efficient than monomeric avidin in recognizing biotinylated surfaces, making them powerful molecular amplifiers in diagnostic tests. nih.gov These multifunctional nanoassemblies have been explored as diagnostic tools and potential drug delivery systems, showing favorable circulation times, efficient clearance, and low immunogenicity in vivo. researchgate.netnih.gov The ability to easily prepare and fine-tune the surface composition makes ANANAS an ideal platform for studying how nanoparticle characteristics affect their biological fate and function. nih.gov
| ANANAS Engineering Aspect | Key Finding | Significance | Reference |
| Stabilization | Full nanoparticle solubility was achieved by saturating 30% of biotin binding sites with a branched biotin-PEG derivative. | Prevents aggregation in physiological buffers, enabling in vivo use. | nih.gov |
| Amplification | Showed at least 40-fold higher efficiency than monomeric avidin in recognizing biotinylated surfaces. | Enhances signal in immunodiagnostic assays. | nih.gov |
| In Vivo Fate | The nanoformulation circulates freely, is captured by filter organs, and is efficiently cleared within 24-48 hours with low immunogenicity. | Demonstrates promise as a safe and effective tool for in vivo diagnostics. | nih.gov |
| Functionalization | Surface can be functionalized by mixing with biotinylated elements at desired molar ratios without needing purification. | Provides a versatile platform for creating multifunctional diagnostic and therapeutic nanoparticles. | researchgate.net |
Development of Novel Biotinylated Scaffolds for Drug Conjugation Research
The covalent attachment of the vitamin biotin to other molecules, a process known as biotinylation, is a cornerstone of modern nanobiotechnology and materials science. This compound has emerged as a particularly valuable reagent in this field due to its unique structural features. It incorporates the high-affinity binding properties of biotin for avidin and streptavidin with a six-carbon aliphatic chain (hexylamine), which acts as a flexible spacer and provides a terminal primary amine group. chemimpex.comnanocs.net This primary amine is amenable to a wide range of chemical reactions, allowing for its conjugation to various molecular scaffolds intended for drug delivery applications. nanocs.net
The development of biotinylated scaffolds for drug conjugation is a strategic approach to enhance the therapeutic index of potent drugs by enabling targeted delivery to diseased cells and tissues. The fundamental principle relies on the overexpression of biotin receptors on the surface of many cancer cells, which facilitates the uptake of biotin-conjugated molecules. mdpi.com this compound serves as a critical linker in the design of these scaffolds, bridging the drug molecule to the targeting moiety or the scaffold backbone.
Research in this area has explored the use of this compound to functionalize a variety of scaffolds, including nanoparticles, polymers, and other molecular platforms. The primary amine of this compound can be reacted with molecules containing carboxyl groups, aldehydes, or N-hydroxysuccinimide (NHS) esters to form stable amide bonds. nanocs.net This versatility allows for the incorporation of biotin into a diverse array of drug-carrier systems.
A key application of these biotinylated scaffolds is in the field of affinity chromatography for the identification of drug targets. semanticscholar.org In this approach, a drug is conjugated to a solid support via a biotinylated scaffold. A cell lysate is then passed through this affinity matrix. Proteins that bind to the drug are captured and can subsequently be identified. This methodology, which has been successfully employed with biotin-tagged drugs, demonstrates the utility of such scaffolds in fundamental drug discovery research. semanticscholar.org
For instance, research has been conducted on the design of drug-biotin conjugates for the identification of the cellular targets of antiangiogenic drugs. semanticscholar.org While specific examples using this compound in the final published conjugate were not detailed, the underlying chemistry often involves the reaction of an amine-containing biotin derivative with the drug or scaffold. The flexibility of the hexylamine spacer is advantageous as it can help to minimize steric hindrance, thereby preserving the biological activity of the conjugated drug and the binding affinity of biotin.
The development of these scaffolds involves careful consideration of the linker chemistry to ensure that the drug can be released at the target site. This can be achieved by incorporating cleavable linkers that are sensitive to the microenvironment of the tumor, such as pH, redox potential, or specific enzymes.
The following table summarizes the reactive compatibility of the primary amine group of this compound, which is fundamental to its role in developing drug conjugation scaffolds.
| Reactive Group | Resulting Linkage |
| Carboxylic Acid (-COOH) | Amide Bond |
| Aldehyde (-CHO) | Schiff Base (reducible to a stable amine) |
| N-hydroxysuccinimide Ester (-NHS) | Amide Bond |
This reactive versatility underscores the importance of this compound in the construction of complex, multi-functional drug delivery systems. Researchers have successfully synthesized novel docetaxel-biotin conjugates for prostate cancer treatment, illustrating the potential of biotinylation in targeted therapy. mdpi.com Although this specific conjugate did not employ a hexylamine linker, the principle of covalently linking biotin to a drug to enhance its targeting capabilities is a central theme in this area of research. mdpi.com The insights gained from such studies are directly applicable to the design of scaffolds that incorporate this compound for improved drug delivery profiles.
Challenges, Limitations, and Emerging Research Directions
Strategies to Mitigate Non-Specific Binding and Background Noise in Biotinylated Systems
A significant challenge in assays utilizing biotinylated molecules is non-specific binding, which can lead to high background noise and inaccurate results. google.comazolifesciences.com This phenomenon occurs when biotinylated probes or streptavidin conjugates bind to unintended molecules or surfaces within the experimental system. google.com Several strategies are employed to minimize this issue.
Blocking Agents: The use of blocking agents is a primary method to reduce non-specific interactions. researchgate.net Bovine serum albumin (BSA), casein, and nonfat milk powder are commonly used to saturate potential non-specific binding sites on surfaces like microplates or membranes. researchgate.netresearchgate.net
Optimized Washing Conditions: Rigorous and optimized washing steps are crucial for removing non-specifically bound molecules. researchgate.net This can involve adjusting the salt concentration, pH, and including detergents like Tween 20 in the wash buffers to disrupt weak, non-specific interactions. researchgate.nettechnologynetworks.com
Negative Controls: Including appropriate negative controls is essential to identify and account for background signals. researchgate.net This can involve running the assay without the primary antibody or using a non-biotinylated control to determine the level of non-specific binding inherent in the system. azolifesciences.com
Endogenous Biotin (B1667282) Blocking: Tissues and cells can contain endogenous biotin, which can be a source of background noise. azolifesciences.com Treating samples with a streptavidin solution prior to the addition of the biotinylated probe can block these endogenous biotin molecules. azolifesciences.com
Table 1: Common Strategies to Reduce Non-Specific Binding
| Strategy | Mechanism of Action | Common Reagents/Methods |
| Blocking | Saturates non-specific binding sites on solid supports. | Bovine Serum Albumin (BSA), Casein, Nonfat Dry Milk |
| Optimized Washing | Removes weakly bound molecules through stringent buffer conditions. | High salt concentrations, detergents (e.g., Tween 20), pH adjustments |
| Competitor Molecules | Competes with the target for non-specific binding sites. | Non-specific DNA (in DNA pull-down assays) |
| Endogenous Biotin Blocking | Sequesters endogenous biotin to prevent interaction with streptavidin. | Pre-incubation with avidin (B1170675) or streptavidin |
Advancements in Reversible Biotinylation and Cleavable Linker Technologies
The extremely strong and stable interaction between biotin and streptavidin, while advantageous for many applications, can be a limitation when recovery of the captured molecule is desired. thermofisher.com To address this, reversible biotinylation strategies and cleavable linkers have been developed. thermofisher.com
Cleavable Linkers: These are spacer arms that connect the biotin moiety to the molecule of interest and contain a bond that can be selectively broken under specific conditions. axispharm.com This allows for the release of the captured molecule from the streptavidin support. axispharm.com
Disulfide Bonds: These linkers can be cleaved by reducing agents such as dithiothreitol (DTT), providing a mild and efficient release mechanism. nih.gov
Photocleavable Linkers: These linkers incorporate a photolabile group that breaks upon exposure to UV light, offering precise temporal and spatial control over the release.
Diazo Linkers: These can be cleaved under mild acidic conditions. cd-bioparticles.net
Modified Biotin Analogs and Avidin Variants:
Iminobiotin: This biotin analog binds to avidin/streptavidin at a pH-dependent manner, allowing for elution at acidic pH.
Desthiobiotin: This analog binds with lower affinity than biotin, enabling elution under milder conditions. thermofisher.com
Switchavidin: This is a mutant of chicken avidin that exhibits reversible binding to biotin, allowing for the release of biotinylated molecules under specific conditions. tuni.fibohrium.com
Nitro- and Iodo-avidin: These chemically modified avidins exhibit reversible biotin binding at specific pH ranges, expanding their utility in affinity-based separations. e-proteins.com
Innovations in Site-Specific Biotinylation Methodologies
Traditional chemical biotinylation methods often result in random and heterogeneous labeling of molecules, which can potentially impair their function. nih.govnih.gov To overcome this, site-specific biotinylation techniques have been developed to attach biotin to a precise location on a protein.
Enzymatic Biotinylation: This is a highly specific method that utilizes the enzyme biotin ligase (BirA) from E. coli. nih.govnih.gov
AviTag™: A 15-amino-acid peptide sequence that can be genetically fused to a protein of interest. nih.govnih.gov BirA specifically recognizes this tag and covalently attaches a single biotin molecule to a specific lysine (B10760008) residue within the tag. nih.govnih.gov This results in a homogeneously biotinylated product with a defined orientation. nih.govnih.gov
Proximity-Dependent Biotinylation: This innovative approach uses biotin ligase to label proteins that are in close proximity to a protein of interest within a living cell.
BioID: A mutant of BirA with promiscuous activity is fused to a protein of interest. When supplied with biotin, this fusion protein will biotinylate nearby proteins, which can then be identified by mass spectrometry, providing a snapshot of the protein's interaction network.
APEX: An engineered peroxidase that can be used for proximity labeling with higher temporal resolution than BioID.
Computational Modeling and Rational Design for Optimized Biotinyl Hexylamine (B90201) Constructs
Computational modeling and rational design are increasingly being used to optimize the performance of biotinylated constructs for specific applications.
Molecular Dynamics Simulations: These simulations can be used to study the binding dynamics between biotinyl hexylamine and streptavidin, providing insights into the forces and interactions that govern this high-affinity bond. This information can be used to design modified biotin analogs or streptavidin variants with desired binding properties.
Rational Design of Linkers: Computational approaches can aid in the design of linkers with optimal length and flexibility for a given application. The spacer arm length can influence the accessibility of the biotin moiety for binding to streptavidin, and computational modeling can help predict the ideal linker characteristics to avoid steric hindrance. thermofisher.com
Future Prospects for this compound in Advanced Biomedical Research Technologies
The versatility of this compound and the biotin-streptavidin system continues to drive innovation in various areas of biomedical research.
Single-Molecule Studies: The high affinity and specificity of the biotin-streptavidin interaction make it an ideal tool for single-molecule imaging and manipulation techniques, such as atomic force microscopy and optical tweezers.
Targeted Drug Delivery: Biotin can be used to target drugs to cancer cells that overexpress biotin receptors. Biotinylated nanoparticles or drug conjugates can be developed for more effective and targeted cancer therapy.
Biosensors: Biotin-streptavidin interactions are widely used in the development of highly sensitive biosensors for the detection of various biomolecules. researchgate.net The robust nature of this interaction allows for the stable immobilization of capture probes on sensor surfaces. researchgate.net
Advanced Imaging Techniques: The development of new biotinylation strategies and streptavidin conjugates is expanding the toolkit for advanced cellular and tissue imaging, including super-resolution microscopy.
Q & A
Basic: What are the standard protocols for synthesizing Biotinyl Hexylamine and confirming its purity?
This compound is synthesized via conjugation of biotin derivatives with hexylamine, often through carbodiimide-mediated coupling reactions. Critical steps include purification via column chromatography or HPLC to achieve >98% purity, as validated by analytical techniques such as NMR (for structural confirmation) and mass spectrometry . Sabatino et al. (2003) detailed its use in pretargeted tumor therapy, emphasizing the importance of rigorous purification to avoid side reactions in downstream applications like avidin-nucleic acid nanoassemblies (ANANAS) .
Basic: How should researchers prepare stock solutions of this compound for in vitro experiments?
Stock solutions are typically prepared in DMSO at 10 mM, with serial dilutions in biocompatible buffers (e.g., PBS). Key considerations:
-
Solubility : Use DMSO as a primary solvent, ensuring final concentrations ≤0.1% (v/v) in cell assays to avoid cytotoxicity .
-
Storage : Aliquot and store at -20°C to prevent hydrolysis. Avoid freeze-thaw cycles by preparing single-use aliquots.
-
Dosing calculations : Use the formula:
Adjust for in vivo studies using formulations with DMSO, PEG300, Tween 80, and saline per established protocols .
Basic: What cell-based assays are recommended for assessing the biocompatibility of this compound conjugates?
The WST-1 assay is widely used to quantify cytotoxicity. For example:
- Cell lines : HEK 293 (normal) and HeLa (cancer) cells are common models .
- Protocol : Incubate cells with this compound conjugates (e.g., 500 µM for 24–48 hrs) and measure formazan dye absorbance.
- Threshold : Cell viability <70% indicates toxicity. Biotinyl cyclooligosaccharides showed >85% viability, confirming biocompatibility for drug delivery systems .
Advanced: How can researchers optimize conjugation efficiency of this compound to nanoparticles?
Key factors include:
- Molar ratios : Start with a 1:10 (this compound:nanoparticle) ratio and adjust based on surface amine density.
- Reaction conditions : Use pH 7–8 (PBS) and room temperature for 2–4 hrs, with gentle agitation.
- Purification : Dialyze against PBS (MWCO 10 kDa) to remove unreacted this compound. Validate conjugation via UV-Vis (biotin’s absorbance at 280 nm) or fluorescence quenching assays .
Advanced: What methodologies determine association constants (KaK_aKa) between this compound-based carriers and drugs like paclitaxel?
Phase solubility studies are employed:
-
Procedure : Incrementally increase this compound concentration in aqueous solutions containing saturated drug. Measure drug solubility via UV-Vis (e.g., paclitaxel at 227 nm).
-
Analysis : Plot solubility vs. host concentration. A linear AL-type curve indicates 1:1 binding. Calculate using:
Advanced: How should conflicting biodistribution data from in vivo studies be resolved?
Address discrepancies by:
- Standardizing models : Use immunocompetent mice with similar tumor burden sizes and genetic backgrounds.
- Imaging controls : Co-administer fluorescent probes (e.g., IRDye 800CW) to validate targeting efficiency.
- Data normalization : Express biodistribution as % injected dose per gram (%ID/g) and compare to baseline uptake in non-target tissues.
- Ethical compliance : Adhere to NIH preclinical guidelines for replicability, including detailed reporting of anesthesia, euthanasia, and imaging protocols .
Advanced: What strategies mitigate nonspecific binding in avidin-biotin systems using this compound?
- Blocking agents : Pre-treat samples with free biotin (1–2 mM) or bovine serum albumin (BSA, 1–5% w/v) to saturate non-target sites.
- Optimized incubation : Reduce incubation time (e.g., 30 mins at 4°C) to limit avidin aggregation.
- Validation : Use knockout cell lines or competitive ELISA to distinguish specific vs. nonspecific binding .
Basic: How is this compound characterized spectroscopically?
- NMR : Confirm structure via H NMR peaks for biotin’s thiophane ring (δ 4.3–4.5 ppm) and hexylamine’s aliphatic protons (δ 1.2–1.6 ppm).
- Mass spectrometry : ESI-MS in positive ion mode typically shows [M+H] at m/z 485.66 (CHNOS) .
Advanced: How do researchers analyze discrepancies in cytotoxicity data across cell lines?
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values.
- Mechanistic studies : Perform flow cytometry (apoptosis assays) or RNA-seq to identify cell-type-specific pathways.
- Controls : Include β-CD (known biocompatible agent) as a reference. Biotinyl β-CD showed 93% viability in HEK 293 cells, serving as a benchmark .
Basic: What ethical guidelines govern in vivo studies involving this compound?
- Animal welfare : Follow ARRIVE 2.0 guidelines for reporting, including randomization, blinding, and sample size justification.
- Regulatory compliance : Submit protocols for institutional review (IACUC) and adhere to the NIH’s Guidelines for the Care and Use of Laboratory Animals. Document informed consent for human-derived biological samples per local ethics committees .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
